24-Hydroxy-beta-amyrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

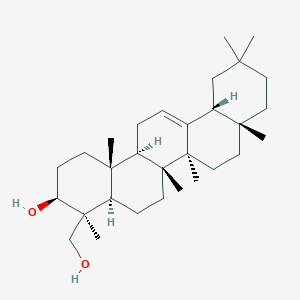

24-hydroxy-beta-amyrin is a pentacyclic triterpenoid that is oleanane which is substituted by hydroxy groups at the 3beta and 24 positions, and which has a double bond between positions 12 and 13. It derives from a beta-amyrin. It derives from a hydride of an oleanane.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1.1 Anti-inflammatory Properties

Research has demonstrated that 24-hydroxy-beta-amyrin exhibits significant anti-inflammatory effects. A study found that it can reduce inflammatory markers in liver damage, notably decreasing tumor necrosis factor (TNF) levels, which is crucial for managing conditions associated with inflammation .

1.2 Antioxidant Activity

The compound has also been shown to possess antioxidant properties. This activity is beneficial in combating oxidative stress, which is linked to various chronic diseases . The antioxidant capability of triterpenes like this compound makes them valuable in developing nutraceuticals aimed at enhancing health and preventing disease.

1.3 Antifungal and Antimicrobial Effects

In addition to its anti-inflammatory and antioxidant properties, this compound has demonstrated antifungal and antimicrobial activities. Its efficacy against various pathogens positions it as a candidate for natural preservatives or therapeutic agents in treating infections .

Synthesis and Engineering Applications

2.1 Microbial Production

Recent advancements in synthetic biology have enabled the production of this compound through engineered microorganisms. For instance, yeast strains have been genetically modified to express specific enzymes that facilitate the conversion of beta-amyrin to this compound. This biotransformation process is crucial for producing the compound at scale for research and commercial applications .

2.2 Enzyme Engineering

The identification of cytochrome P450 enzymes involved in the hydroxylation of beta-amyrin to produce this compound has opened avenues for enzyme engineering. By optimizing these enzymes, researchers aim to increase yields and improve the efficiency of bioproduction systems .

Case Studies

Analyse Chemischer Reaktionen

2.2. Further Modifications

Once formed, 24-hydroxy-beta-amyrin can undergo additional transformations, including:

-

Oxidation : The hydroxyl group can be oxidized to form a ketone.

-

Glycosylation : The hydroxyl group can also participate in glycosylation reactions, forming glycosides that may enhance solubility and bioactivity.

-

Reduction : The compound can be reduced to yield other derivatives.

These modifications are typically catalyzed by various enzymes such as glycosyltransferases and dehydrogenases.

Research Findings on Enzymatic Activity

Recent studies have focused on understanding the enzymatic pathways involved in the production of this compound and its derivatives. A systematic comparison of triterpenoid biosynthetic enzymes has revealed insights into their activities:

-

CYP716A Enzymes : These enzymes have been shown to oxidize beta-amyrin at different carbon positions, yielding various products including oleanolic acid and erythrodiol as intermediates .

-

Yield Optimization : In engineered yeast strains, higher yields of beta-amyrin (up to 50 mg/L) were achieved through co-expression of multiple biosynthetic genes alongside optimization of fermentation conditions .

3.1. Data Table: Enzyme Activities

| Enzyme | Substrate | Product | Yield (mg/L) |

|---|---|---|---|

| GhBAS | 2,3-oxidosqualene | Beta-amyrin | 10.8 |

| CYP716A147 | Beta-amyrin | Oleanolic acid | 14.3 |

| CYP716A48 | Beta-amyrin | Erythrodiol | Variable |

This table summarizes key findings regarding the enzymatic conversion processes leading to the production of this compound and related compounds.

Eigenschaften

Molekularformel |

C30H50O2 |

|---|---|

Molekulargewicht |

442.7 g/mol |

IUPAC-Name |

(3S,4S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol |

InChI |

InChI=1S/C30H50O2/c1-25(2)14-15-26(3)16-17-29(6)20(21(26)18-25)8-9-23-27(4)12-11-24(32)28(5,19-31)22(27)10-13-30(23,29)7/h8,21-24,31-32H,9-19H2,1-7H3/t21-,22+,23+,24-,26+,27-,28+,29+,30+/m0/s1 |

InChI-Schlüssel |

NTWLPZMPTFQYQI-FLZFTVBESA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C)C |

Isomerische SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)[C@@H]1CC(CC2)(C)C)C |

Kanonische SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.